5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one
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Overview
Description
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of uracil and belongs to the class of nitrogen mustards, which are known for their alkylating properties .
Preparation Methods
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves several steps. One common method includes the reaction of 5-amino-6-methoxypyrimidin-2(1H)-one with bis(2-chloroethyl)amine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response .
Comparison with Similar Compounds
Similar compounds to 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one include:
Melphalan: Another nitrogen mustard used as a chemotherapy agent.
Bendamustine: A nitrogen mustard with a similar mechanism of action but different clinical applications.
Chlorambucil: A related compound used in the treatment of chronic lymphocytic leukemia.
What sets this compound apart is its unique structure, which combines the alkylating properties of nitrogen mustards with the specific functional groups of pyrimidine derivatives .
Properties
CAS No. |
52211-53-7 |
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Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-6-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-16-8-7(6-12-9(15)13-8)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,13,15) |
InChI Key |
RWTXWOBQFWLRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=O)N1)N(CCCl)CCCl |
Origin of Product |
United States |
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